![molecular formula C20H20N2O B11053983 4-[(5-Methyl-2-phenyl-1H-indol-6-yl)amino]pent-3-en-2-one](/img/no-structure.png)
4-[(5-Methyl-2-phenyl-1H-indol-6-yl)amino]pent-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(5-Methyl-2-phenyl-1H-indol-6-yl)amino]pent-3-en-2-one is a synthetic organic compound that features an indole core structure. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry. This compound, with its unique structural features, holds potential for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Methyl-2-phenyl-1H-indol-6-yl)amino]pent-3-en-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by functionalization at specific positions.
Indole Synthesis: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone under acidic conditions.
Functionalization: The methyl and phenyl groups are introduced through electrophilic substitution reactions. The amino group is added via nucleophilic substitution.
Final Assembly: The pent-3-en-2-one moiety is attached through a condensation reaction, often using a base catalyst to facilitate the formation of the enone structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(5-Methyl-2-phenyl-1H-indol-6-yl)amino]pent-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the enone moiety to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the indole ring or the enone moiety, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated indoles, substituted enones.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-[(5-Methyl-2-phenyl-1H-indol-6-yl)amino]pent-3-en-2-one is used as a building block for synthesizing more complex molecules. Its indole core is a versatile scaffold for creating a variety of derivatives with potential biological activities.
Biology and Medicine
In biological and medicinal research, this compound is studied for its potential as a therapeutic agent. Indole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial properties . This compound could be explored for similar activities, particularly in targeting specific cellular pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-[(5-Methyl-2-phenyl-1H-indol-6-yl)amino]pent-3-en-2-one involves its interaction with molecular targets such as enzymes and receptors. The indole core can bind to various biological targets, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-2-phenyl-1H-indole: Lacks the amino and enone functionalities, making it less versatile in chemical reactions.
4-Amino-2-phenyl-1H-indole:
Pent-3-en-2-one: Simple enone structure without the indole core, limiting its biological activity.
Uniqueness
4-[(5-Methyl-2-phenyl-1H-indol-6-yl)amino]pent-3-en-2-one is unique due to its combination of an indole core with an enone moiety, providing a versatile scaffold for chemical modifications and potential biological activities. This dual functionality makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C20H20N2O |
---|---|
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
(E)-4-[(5-methyl-2-phenyl-1H-indol-6-yl)amino]pent-3-en-2-one |
InChI |
InChI=1S/C20H20N2O/c1-13-9-17-11-19(16-7-5-4-6-8-16)22-20(17)12-18(13)21-14(2)10-15(3)23/h4-12,21-22H,1-3H3/b14-10+ |
InChI-Schlüssel |
KKTLMEBLGPJFPN-GXDHUFHOSA-N |
Isomerische SMILES |
CC1=CC2=C(C=C1N/C(=C/C(=O)C)/C)NC(=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC2=C(C=C1NC(=CC(=O)C)C)NC(=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.